

Part 1: Executive Dossier & Physicochemical Core

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N*-Allylbenzamide

CAS No.: 10283-95-1

Cat. No.: B081786

[Get Quote](#)

N-Allylbenzamide serves as a critical "lynchpin" intermediate in modern organic synthesis. While its fundamental identity is defined by its molecular weight and formula, its value lies in its bifunctional nature: possessing both a robust benzoyl pharmacophore and a reactive allyl handle. This duality makes it an ideal substrate for Ring-Closing Metathesis (RCM), Heck couplings, and radical cyclizations.

Core Identity Matrix

Parameter	Specification
IUPAC Name	N-(prop-2-en-1-yl)benzamide
Common Name	N-Allylbenzamide
CAS Registry Number	10283-95-1
Molecular Formula	C ₁₀ H ₁₁ NO
Molecular Weight	161.20 g/mol
SMILES	<chem>C=CCNC(=O)C1=CC=CC=C1</chem>

Physicochemical Properties

Property	Value	Technical Note
Physical State	Low-Melting Solid / Oil	MP is near ambient temperature (~22.5°C); often appears as a viscous oil in warm labs.
Melting Point	22.5 °C	Sharp transition if pure; impurities significantly depress MP.
Boiling Point	~331.5 °C (760 mmHg)	rarely distilled at atm pressure; typically purified via flash chromatography or vacuum distillation.
Density	1.02 g/cm ³	Slightly denser than water; forms the lower layer in biphasic aqueous extractions if organic solvent is absent.
LogP	~2.18	Moderate lipophilicity; amenable to standard reverse-phase HPLC.

Part 2: Synthetic Architecture & Methodology

The synthesis of **N-Allylbenzamide** is a classic nucleophilic acyl substitution, typically executed via the Schotten-Baumann protocol. This method is preferred for its operational simplicity and high throughput.

Protocol: Schotten-Baumann Acylation

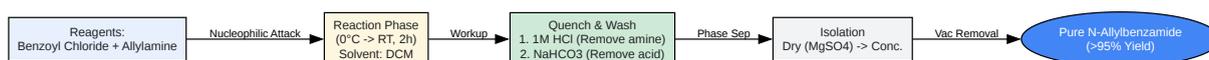
Reagents:

- Benzoyl Chloride (1.0 equiv)[1]
- Allylamine (1.1 equiv)

- Base: 10% NaOH or Triethylamine (Et₃N)
- Solvent: DCM (Dichloromethane) or THF

Causality of Steps:

- Temperature Control (0°C): The reaction is highly exothermic. Low temperature prevents the hydrolysis of benzoyl chloride by adventitious water and minimizes double-acylation byproducts.
- Base Addition: Neutralizes the HCl generated in situ. Failure to remove HCl protonates the allylamine, rendering it non-nucleophilic and stalling the reaction.
- Biphasic Workup: The amide product is organic-soluble, while the salt byproducts (NaCl/Et₃N·HCl) are water-soluble, allowing for facile separation.



[Click to download full resolution via product page](#)

Figure 1: Step-wise logic flow for the synthesis of **N-Allylbenzamide**, highlighting the critical purification checkpoints.

Part 3: Structural Validation (Spectroscopy)

Trustworthy identification relies on specific diagnostic signals. The allyl group provides a unique "fingerprint" in the Proton NMR spectrum.

Diagnostic ¹H NMR Profile (CDCl₃, 400 MHz)

Moiety	Shift (δ ppm)	Multiplicity	Integration	Interpretation
Amide NH	6.40 - 6.60	Broad Singlet	1H	Exchangeable proton; shift varies with concentration/temperature.
Aromatic (Ortho)	7.75 - 7.80	Doublet (d)	2H	Deshielded by carbonyl anisotropy.
Aromatic (Meta/Para)	7.40 - 7.55	Multiplet (m)	3H	Standard aromatic baseline.
Allyl -CH=	5.85 - 6.00	Multiplet (ddt)	1H	The internal vinylic proton; complex splitting due to coupling with CH ₂ and terminal =CH ₂ .
Allyl =CH ₂	5.15 - 5.30	Multiplet (dd)	2H	Terminal alkene protons; distinct "roofing" effect often observed.
Allyl -CH ₂ -N	4.05 - 4.15	Triplet (t) or dd	2H	Methylene adjacent to Nitrogen; diagnostic coupling to NH and -CH=.

Part 4: Functional Utility in Drug Discovery

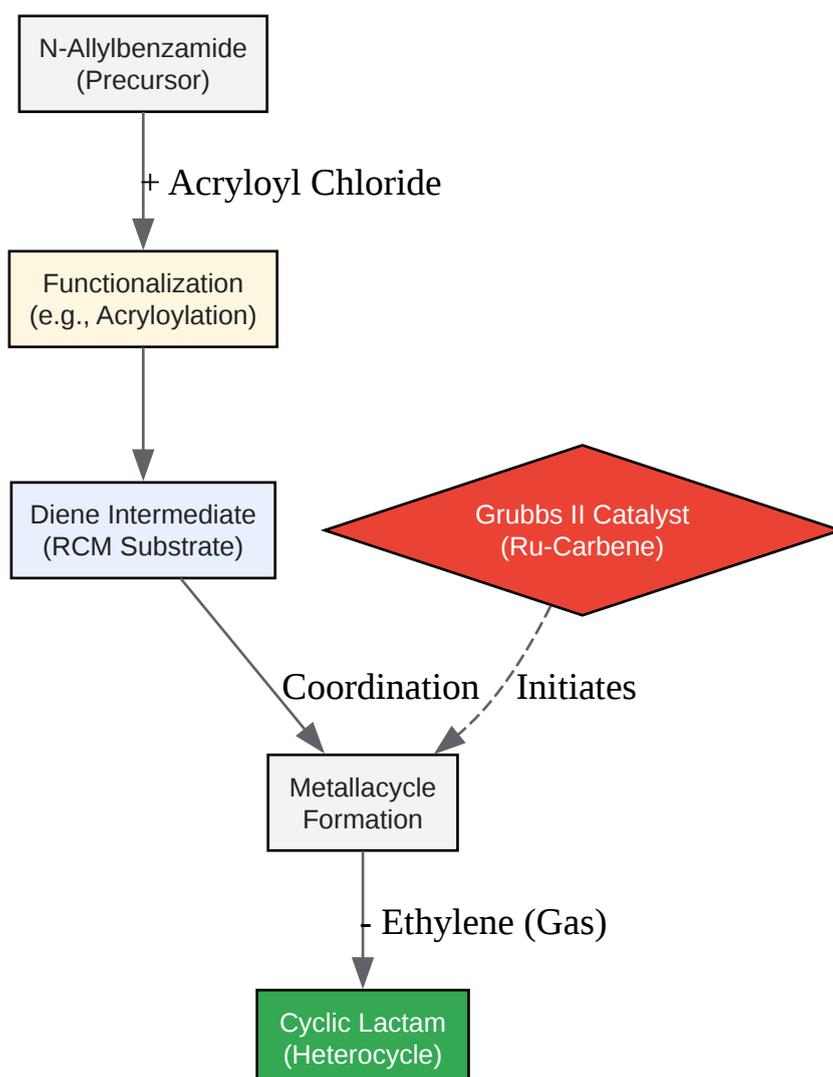
N-Allylbenzamide is not merely an end-product; it is a scaffold. Its primary utility in drug development is as a substrate for Ring-Closing Metathesis (RCM) to generate nitrogen

heterocycles (lactams), which are ubiquitous in alkaloid synthesis and peptidomimetics.

Mechanism: Ruthenium-Catalyzed RCM

When treated with a Grubbs catalyst (Gen I or II), **N-Allylbenzamide** derivatives (specifically N-allyl-N-acryloyl variants or similar dienes) undergo cyclization to form γ -lactams or δ -lactams.

Experimental Insight: The "N-allyl" group acts as the acceptor alkene. To enable RCM, the nitrogen must usually be alkylated with a second alkene chain (e.g., acryloyl chloride). The resulting N-allyl-N-acryloylbenzamide then cyclizes to form a functionalized pyrrolidone.



[Click to download full resolution via product page](#)

Figure 2: The pathway from **N-Allylbenzamide** to bioactive lactams via Ring-Closing Metathesis (RCM).[2] Note the requirement for a second alkene moiety.

Part 5: Safety & Handling (SDS Summary)

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store in a cool, dry place. As a low-melting solid, it may liquefy in warm storage conditions; this does not indicate decomposition.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 307242, **N-Allylbenzamide**. Retrieved from [[Link](#)]
- Dewez, D. F., et al. (2021). Ring-closing metathesis of N-alkenyl-cyanamides. *Organic Chemistry Frontiers*, 8, 6699-6703.[3] (Contextual citation for RCM utility). Retrieved from [[Link](#)]
- ChemSynthesis. Synthesis and physical properties of **N-allylbenzamide**. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- 2. Ring closing metathesis reactions of α -methylene- β -lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity - *Organic & Biomolecular*

Chemistry (RSC Publishing) [pubs.rsc.org]

- [3. Ring-closing metathesis of N-alkenyl-cyanamides - Organic Chemistry Frontiers \(RSC Publishing\) \[\[pubs.rsc.org\]\(https://pubs.rsc.org\)\]](#)
- To cite this document: BenchChem. [Part 1: Executive Dossier & Physicochemical Core]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081786#n-allylbenzamide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com